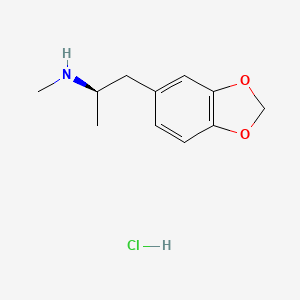
(R)-(-)-MDMA Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-MDMA Hydrochloride, also known as ®-(-)-3,4-methylenedioxymethamphetamine hydrochloride, is a chiral compound with psychoactive properties. It is one of the enantiomers of MDMA, a well-known synthetic drug that has stimulant and hallucinogenic effects. The ®-(-) enantiomer is known for its distinct pharmacological profile compared to its counterpart, the (S)-(+)-MDMA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-MDMA Hydrochloride typically involves several steps, starting from safrole, a natural product found in sassafras oil. The process includes:
Isomerization: Safrole is isomerized to isosafrole using a base such as potassium hydroxide.
Oxidation: Isosafrole is then oxidized to form MDP2P (3,4-methylenedioxyphenyl-2-propanone) using oxidizing agents like potassium permanganate or peracetic acid.
Reductive Amination: MDP2P undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form racemic MDMA.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain ®-(-)-MDMA.
Hydrochloride Formation: Finally, ®-(-)-MDMA is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(-)-MDMA Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-MDMA Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
®-(-)-MDMA Hydrochloride has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine.
Medicine: Investigated for potential therapeutic uses in treating PTSD and other psychiatric disorders.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in forensic analysis.
Mecanismo De Acción
®-(-)-MDMA Hydrochloride exerts its effects primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. It acts on the serotonin transporter, leading to increased serotonin levels in the synaptic cleft. This results in enhanced mood, empathy, and sensory perception. The compound also affects dopamine and norepinephrine pathways, contributing to its stimulant effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(+)-MDMA: The other enantiomer of MDMA, known for its more potent psychoactive effects.
MDA (3,4-methylenedioxyamphetamine): A related compound with similar but more intense effects.
MDEA (3,4-methylenedioxyethylamphetamine): Another analog with slightly different pharmacological properties.
Uniqueness
®-(-)-MDMA Hydrochloride is unique due to its specific enantiomeric form, which results in a distinct pharmacological profile. It is less potent than (S)-(+)-MDMA in terms of psychoactive effects but may have different therapeutic potentials.
Propiedades
Número CAS |
69558-31-2 |
|---|---|
Fórmula molecular |
C11H16ClNO2 |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
(2R)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/t8-;/m1./s1 |
Clave InChI |
LUWHVONVCYWRMZ-DDWIOCJRSA-N |
SMILES isomérico |
C[C@H](CC1=CC2=C(C=C1)OCO2)NC.Cl |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


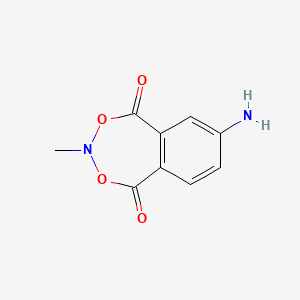
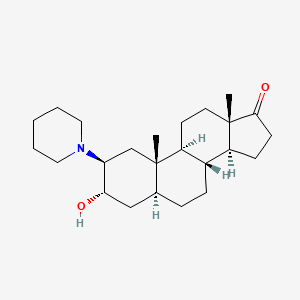

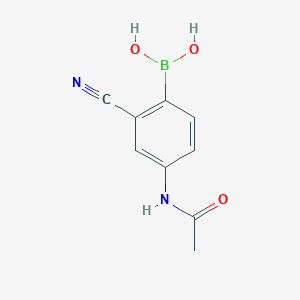

![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)
![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)




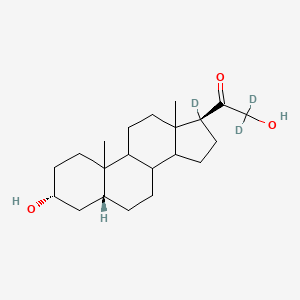
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)
